Lipophilicity (LogP) Comparison: Cyclohexyl vs. Methyl Substituent
The 9-cyclohexyl substitution substantially increases lipophilicity compared to the baseline 9-methyl analog, which is crucial for membrane permeability and hydrophobic pocket interactions. The target compound has a vendor-reported calculated LogP of 1.6248 . In contrast, the direct analog 9-methylhypoxanthine has a significantly lower predicted XLogP of approximately -0.1, resulting in a quantified difference of over 1.7 log units [1]. This indicates that the target compound is roughly 50 times more lipophilic.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | LogP = 1.62 (calculated, vendor data) |
| Comparator Or Baseline | 9-Methylhypoxanthine; XLogP ≈ -0.1 (PubChem predicted) |
| Quantified Difference | Δ LogP ≈ +1.7 log units (target is ~50x more lipophilic) |
| Conditions | Computational prediction: Vendor proprietary algorithm (target) vs. PubChem XLogP3 (comparator). |
Why This Matters
A >10-fold difference in lipophilicity directly impacts passive membrane permeability, off-target binding, and metabolic clearance, making the cyclohexyl analog the appropriate choice for projects requiring a balanced lipophilic purine core.
- [1] PubChem Compound Summary for 9-Methylhypoxanthine, CID 80220. XLogP3-AA value. View Source
